molecular formula C13H10Cl3NO B13788647 Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl) CAS No. 67238-62-4

Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl)

Cat. No.: B13788647
CAS No.: 67238-62-4
M. Wt: 302.6 g/mol
InChI Key: OMNUAMDKZJPWNI-UHFFFAOYSA-N
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Description

Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) is a chemical compound with the molecular formula C13H10Cl3NO and a molecular weight of 302.58 g/mol . This compound is known for its unique structure, which includes a chlorinated phenyl ether and a chloromethylaminophenyl group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) typically involves the reaction of 4-chlorophenol with 4-chloro-2-chloromethylaminobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the ether bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) undergoes various chemical reactions, including:

Scientific Research Applications

Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl ether moiety can interact with hydrophobic pockets in proteins, while the chloromethylaminophenyl group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target molecule .

Comparison with Similar Compounds

Similar compounds to Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) include:

The uniqueness of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various research fields.

Properties

CAS No.

67238-62-4

Molecular Formula

C13H10Cl3NO

Molecular Weight

302.6 g/mol

IUPAC Name

5-chloro-N-(chloromethyl)-2-(4-chlorophenoxy)aniline

InChI

InChI=1S/C13H10Cl3NO/c14-8-17-12-7-10(16)3-6-13(12)18-11-4-1-9(15)2-5-11/h1-7,17H,8H2

InChI Key

OMNUAMDKZJPWNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)NCCl)Cl

Origin of Product

United States

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